Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2
Description
Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH₂ is a synthetic peptide featuring a cysteine-histidine-alanine-valine backbone with terminal modifications. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH₂). The DL-valine configuration introduces stereochemical diversity, which may alter pharmacokinetic properties compared to purely L- or D-configured peptides. This peptide’s design aligns with strategies to enhance metabolic stability and receptor binding specificity in peptide-based therapeutics .
Properties
IUPAC Name |
(10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15?,16-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVLRGLGWNWPSS-XDKAFHOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC(C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 are repeated for each subsequent amino acid in the sequence.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and optimized protocols are employed to increase efficiency and yield. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Maleimides and alkyl halides are often used for thiol substitution reactions.
Major Products
Disulfide bonds: Formed through oxidation of thiol groups.
Thioethers: Result from substitution reactions involving thiol groups.
Scientific Research Applications
Drug Development
Peptide-Based Therapeutics
Cyclic peptides like Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 are increasingly recognized for their stability and specificity in targeting biological pathways. They can serve as scaffolds for drug design, particularly in developing inhibitors for specific enzymes or receptors. For instance, research has shown that modifications to peptide sequences can enhance binding affinities to target proteins, which is crucial in designing effective drugs for conditions such as Alzheimer's disease and cancer .
Case Study: Alzheimer’s Disease
In a study focusing on dual binding site acetylcholinesterase inhibitors, compounds similar to this compound were synthesized and evaluated for their ability to inhibit cholinesterases and amyloid beta aggregation. The findings indicated that these compounds could potentially improve cognitive function by enhancing cholinergic signaling while reducing amyloid plaque formation .
Neurobiology
Neuroprotective Properties
Research has indicated that peptides containing cysteine residues can exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. The presence of histidine in this compound may enhance its antioxidant properties, making it a candidate for treating neurodegenerative diseases .
Case Study: Neuroprotection Against Oxidative Stress
A study demonstrated that cyclic peptides with similar structures could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). The mechanism involved the upregulation of endogenous antioxidant enzymes, suggesting potential therapeutic applications for this compound in neurodegenerative disorders like Parkinson's and Alzheimer's diseases .
Cancer Therapy
Targeting Tumor Microenvironment
Cyclic peptides have been explored for their ability to target the tumor microenvironment, particularly in inhibiting angiogenesis and metastasis. This compound may exhibit such properties due to its structural features that allow interaction with specific receptors involved in tumor progression .
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that cyclic peptides can inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell cycle regulation. For example, research indicated that similar peptides could effectively inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Mechanism of Action
The biological activity of Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 is largely attributed to the presence of cysteine residues. These residues can form disulfide bonds, which are crucial for protein structure and function. The peptide can interact with cellular proteins and enzymes, influencing various biochemical pathways. The thiol groups in cysteine can also act as nucleophiles, participating in redox reactions and modulating cellular redox states .
Comparison with Similar Compounds
Structural Analogues
The peptide’s closest structural analogues include cysteine-containing cyclic peptides and linear peptides with mixed DL-amino acids. Key comparisons are outlined below:
Key Findings :
- The acetylated/amidated termini of Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH₂ improve stability compared to unmodified linear peptides like Cys-His-Val-NH₂, which are prone to rapid enzymatic degradation .
- Cyclosporine A’s macrocyclic design and D-amino acids confer oral bioavailability, a feature absent in Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH₂ due to its linearity and mixed DL-configuration.
Functional Comparisons
- Protease Resistance : The DL-valine configuration disrupts protease recognition, extending half-life compared to all-L peptides (e.g., GSH).
- Metal Binding: The histidine residue in Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH₂ may enable metal coordination, akin to zinc-binding motifs in metalloproteases. This contrasts with purely structural cysteine-rich peptides like conotoxins.
- Thermodynamic Stability : Disulfide bonds in cyclic analogues (e.g., cyclosporine) typically enhance thermal stability. However, Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH₂’s linearity and partial cyclization may limit this advantage.
Pharmacological Potential
While specific data on Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH₂’s bioactivity are scarce, its design principles align with peptides under investigation for antimicrobial or anticancer applications. For example:
- Cysteine-rich peptides often disrupt microbial membranes (e.g., defensins).
- Histidine-containing peptides may buffer pH in tumor microenvironments, enhancing drug delivery.
Q & A
Q. What are the critical considerations for synthesizing Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 with high purity?
Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., pH, temperature) to avoid disulfide bond scrambling. Use orthogonal protecting groups for cysteine residues to ensure regioselectivity. Post-synthesis purification via reversed-phase HPLC with mass spectrometry validation is essential. Include reproducibility protocols, such as step-by-step reaction monitoring (e.g., TLC, LC-MS), to confirm intermediate and final product integrity .
Q. How can researchers characterize the structural stability of this peptide under varying pH conditions?
Methodological Answer: Circular dichroism (CD) spectroscopy is recommended to monitor secondary structure changes (e.g., α-helix or β-sheet transitions) across a pH range (2–10). Pair with dynamic light scattering (DLS) to assess aggregation. For redox stability, use Ellman’s assay to quantify free thiol groups and detect disulfide bond formation .
Q. What analytical techniques are most reliable for confirming the peptide’s sequence and stereochemistry?
Methodological Answer: Combine MALDI-TOF/ESI-MS for molecular weight confirmation and Edman degradation for N-terminal sequencing. Chiral HPLC or advanced NMR (e.g., 2D NOESY) resolves DL-valine stereochemistry. Cross-validate results with computational tools like Marvinsketch or ChemDraw to rule out configurational errors .
Advanced Research Questions
Q. How can contradictory literature data on the peptide’s bioactivity be systematically resolved?
Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to identify methodological discrepancies (e.g., assay type, cell lines, or peptide batches). Replicate key studies under standardized conditions, including positive/negative controls. Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) can quantify variability sources .
Q. What strategies optimize the peptide’s cell membrane permeability for in vivo studies?
Methodological Answer: Employ structure-activity relationship (SAR) studies with modified backbone (e.g., D-amino acid substitutions) or lipid conjugation. Validate permeability via Caco-2 monolayer assays or PAMPA. Use molecular dynamics simulations (e.g., GROMACS) to predict interactions with lipid bilayers .
Q. How can researchers design experiments to elucidate the peptide’s mechanism of action in complex biological systems?
Methodological Answer: Integrate multi-omics approaches: transcriptomics (RNA-seq) to identify target pathways, proteomics (LC-MS/MS) for binding partners, and metabolomics (NMR) for downstream effects. Use CRISPR-Cas9 knockouts or siRNA silencing to validate candidate targets .
Q. What computational methods are suitable for modeling the peptide’s interaction with metalloenzymes?
Methodological Answer: Apply density functional theory (DFT) to model metal-binding sites (e.g., His-Ala coordination). Molecular docking (AutoDock Vina) and MD simulations (AMBER) can predict binding affinities and conformational dynamics. Validate with experimental data (e.g., ITC, XAS) .
Reproducibility and Ethical Considerations
Q. How should researchers address batch-to-batch variability in peptide synthesis?
Methodological Answer: Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., coupling efficiency, resin swelling). Use statistical process control (SPC) charts to monitor purity and yield. Document all steps in compliance with FAIR data principles .
Q. What ethical guidelines apply when studying peptides with potential therapeutic applications?
Methodological Answer: Adhere to the FINER criteria (Feasible, Novel, Ethical, Relevant) during experimental design. For in vivo studies, follow ARRIVE 2.0 guidelines for animal research transparency. Disclose conflicts of interest and data limitations in publications .
Data Presentation and Publication
Q. How can researchers effectively present complex peptide data in manuscripts?
Methodological Answer: Use standardized figures: (1) CD spectra with error bars for structural stability, (2) dose-response curves (IC50/EC50) for bioactivity, and (3) molecular interaction diagrams. Avoid overcrowding figures with excessive structures; limit to 2–3 key chemical representations per graphic .
Q. What are the best practices for ensuring computational data reproducibility?
Methodological Answer: Share input files (e.g., .pdb, .mdp) and scripts via repositories like Zenodo or GitHub. Use Docker containers to standardize software environments. Report convergence criteria (e.g., RMSD thresholds in MD simulations) and parameter optimization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
